molecular formula C11H16N2S B13590957 3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine

3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine

Cat. No.: B13590957
M. Wt: 208.33 g/mol
InChI Key: QIAKYQLDHIARFD-UHFFFAOYSA-N
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Description

3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine is a complex organic compound characterized by its unique cyclopropyl and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable thiazole derivative with a cyclopropylamine under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropyl and thiazolyl groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine is unique due to its combination of cyclopropyl and thiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

3-(2-cyclopropyl-1,3-thiazol-4-yl)-2,2-dimethylcyclopropan-1-amine

InChI

InChI=1S/C11H16N2S/c1-11(2)8(9(11)12)7-5-14-10(13-7)6-3-4-6/h5-6,8-9H,3-4,12H2,1-2H3

InChI Key

QIAKYQLDHIARFD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1N)C2=CSC(=N2)C3CC3)C

Origin of Product

United States

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